molecular formula C19H16O4 B2936809 2,3,6-trimethylphenyl 2-oxo-2H-chromene-3-carboxylate CAS No. 831235-82-6

2,3,6-trimethylphenyl 2-oxo-2H-chromene-3-carboxylate

Cat. No.: B2936809
CAS No.: 831235-82-6
M. Wt: 308.333
InChI Key: AAFHFUJTODSQAX-UHFFFAOYSA-N
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Description

2,3,6-trimethylphenyl 2-oxo-2H-chromene-3-carboxylate is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of oxygen-containing heterocycles that are widely found in nature and have significant biological and pharmaceutical properties

Mechanism of Action

Target of Action

It is known that 2h-chromene derivatives exhibit a wide range of biological activities, including anticancer, anticonvulsant, antimicrobial, anticholinesterase, antituberculosis, and antidiabetic activities . Therefore, the targets could be enzymes or receptors involved in these biological processes.

Mode of Action

2h-chromene derivatives are known to exhibit their activities through multiple mechanisms . They might interact with their targets, leading to changes in the biological processes, which could result in the observed therapeutic effects.

Biochemical Pathways

Given the wide range of biological activities associated with 2h-chromene derivatives , it can be inferred that multiple biochemical pathways could be affected. These could include pathways related to cell proliferation (in the case of anticancer activity), neuronal signaling (for anticonvulsant activity), microbial growth (for antimicrobial activity), and glucose metabolism (for antidiabetic activity).

Result of Action

Based on the known activities of 2h-chromene derivatives , the compound could potentially inhibit cell proliferation (in cancer cells), modulate neuronal signaling (in convulsive disorders), inhibit microbial growth (in infections), inhibit cholinesterase activity (in Alzheimer’s disease), inhibit mycobacterial growth (in tuberculosis), and modulate glucose metabolism (in diabetes).

Comparison with Similar Compounds

2,3,6-trimethylphenyl 2-oxo-2H-chromene-3-carboxylate can be compared with other coumarin derivatives such as:

These comparisons highlight the unique structural features of this compound that contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

(2,3,6-trimethylphenyl) 2-oxochromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O4/c1-11-8-9-12(2)17(13(11)3)23-19(21)15-10-14-6-4-5-7-16(14)22-18(15)20/h4-10H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAFHFUJTODSQAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C)OC(=O)C2=CC3=CC=CC=C3OC2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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